molecular formula C22H28N2O6S B12480859 3-(azepan-1-ylcarbonyl)-N-(2,4-dimethoxyphenyl)-4-methoxybenzenesulfonamide

3-(azepan-1-ylcarbonyl)-N-(2,4-dimethoxyphenyl)-4-methoxybenzenesulfonamide

Cat. No.: B12480859
M. Wt: 448.5 g/mol
InChI Key: BCRCJRYPIHFMDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(azepan-1-ylcarbonyl)-N-(2,4-dimethoxyphenyl)-4-methoxybenzenesulfonamide is a complex organic compound with a unique structure that includes an azepane ring, a dimethoxyphenyl group, and a methoxybenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azepan-1-ylcarbonyl)-N-(2,4-dimethoxyphenyl)-4-methoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the azepane ring and the dimethoxyphenyl group. The azepane ring can be synthesized through cyclization reactions, while the dimethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions. The final step involves the coupling of these intermediates with a methoxybenzenesulfonamide derivative under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-(azepan-1-ylcarbonyl)-N-(2,4-dimethoxyphenyl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols

Scientific Research Applications

3-(azepan-1-ylcarbonyl)-N-(2,4-dimethoxyphenyl)-4-methoxybenzenesulfonamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

    Medicine: The compound has potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(azepan-1-ylcarbonyl)-N-(2,4-dimethoxyphenyl)-4-methoxybenzenesulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets through specific interactions, such as hydrogen bonding, hydrophobic interactions, or electrostatic forces. This binding can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(azepan-1-ylcarbonyl)-N-(2,4-dimethoxyphenyl)-4-methoxybenzenesulfonamide
  • 1-(azepan-1-yl)-2-[(2,4-dimethoxyphenyl)amino]ethan-1-one
  • azepan-1-yl-(2,4-dimethoxyphenyl)methanone

Uniqueness

Compared to similar compounds, this compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H28N2O6S

Molecular Weight

448.5 g/mol

IUPAC Name

3-(azepane-1-carbonyl)-N-(2,4-dimethoxyphenyl)-4-methoxybenzenesulfonamide

InChI

InChI=1S/C22H28N2O6S/c1-28-16-8-10-19(21(14-16)30-3)23-31(26,27)17-9-11-20(29-2)18(15-17)22(25)24-12-6-4-5-7-13-24/h8-11,14-15,23H,4-7,12-13H2,1-3H3

InChI Key

BCRCJRYPIHFMDB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)N3CCCCCC3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.